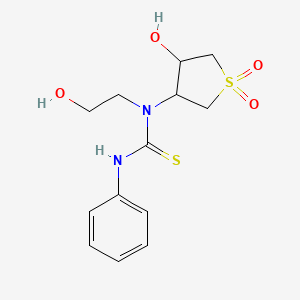
4-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)-3-(trifluoromethyl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)-3-(trifluoromethyl)benzene-1-sulfonamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a fluorine atom, a trifluoromethyl group, and a sulfonamide group, which contribute to its distinct chemical properties.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Fluor-N-(2,2,6,6-Tetramethylpiperidin-4-yl)-3-(trifluormethyl)benzol-1-sulfonamid beinhaltet in der Regel mehrere Schritte:
Ausgangsstoffe: Die Synthese beginnt mit kommerziell erhältlichen Ausgangsstoffen wie 4-Fluorbenzolsulfonylchlorid und 2,2,6,6-Tetramethylpiperidin.
Bildung des Zwischenprodukts: Der erste Schritt beinhaltet die Reaktion von 4-Fluorbenzolsulfonylchlorid mit 2,2,6,6-Tetramethylpiperidin zur Bildung eines Zwischenproduktsulfonamids.
Einführung der Trifluormethylgruppe: Das Zwischenprodukt wird dann einer Trifluormethylierungsreaktion mit Reagenzien wie Trifluormethyliodid oder Trifluormethylsulfonsäure unterzogen.
Industrielle Produktionsverfahren
In industrieller Umgebung kann die Produktion dieser Verbindung optimierte Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies umfasst:
Kontrollierte Temperatur und Druck: Aufrechterhaltung bestimmter Temperaturen und Drücke, um die gewünschten Reaktionen zu begünstigen.
Katalysatoren: Verwendung von Katalysatoren zur Steigerung der Reaktionsgeschwindigkeiten und Selektivität.
Reinigung: Anwendung von Techniken wie Umkristallisation oder Chromatographie zur Reinigung des Endprodukts.
Analyse Chemischer Reaktionen
Reaktionstypen
4-Fluor-N-(2,2,6,6-Tetramethylpiperidin-4-yl)-3-(trifluormethyl)benzol-1-sulfonamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Sulfonamidgruppe in Amine umwandeln.
Substitution: Das Fluoratom und die Trifluormethylgruppe können an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) werden häufig verwendet.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden eingesetzt.
Substitution: Nukleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden.
Hauptprodukte
Oxidation: Sulfoxide und Sulfone.
Reduktion: Amine.
Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
4-Fluor-N-(2,2,6,6-Tetramethylpiperidin-4-yl)-3-(trifluormethyl)benzol-1-sulfonamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein bei der Synthese komplexerer Moleküle verwendet.
Biologie: Aufgrund seiner einzigartigen strukturellen Merkmale als potenzieller biochemischer Marker untersucht.
Medizin: Für seine potenziellen therapeutischen Eigenschaften erforscht, einschließlich entzündungshemmender und krebshemmender Aktivitäten.
Industrie: Bei der Entwicklung von Spezialchemikalien und -materialien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 4-Fluor-N-(2,2,6,6-Tetramethylpiperidin-4-yl)-3-(trifluormethyl)benzol-1-sulfonamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Sulfonamidgruppe kann Wasserstoffbrückenbindungen mit biologischen Molekülen bilden, während die Fluor- und Trifluormethylgruppen die Bindungsaffinität und Selektivität erhöhen können. Diese Wechselwirkungen können verschiedene biochemische Prozesse modulieren, was zu den beobachteten Wirkungen der Verbindung führt.
Wirkmechanismus
The mechanism of action of 4-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)-3-(trifluoromethyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, while the fluorine and trifluoromethyl groups can enhance binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
4-Fluor-N-(2,2,6,6-Tetramethylpiperidin-4-yl)benzolsulfonamid: Fehlt die Trifluormethylgruppe.
N-(2,2,6,6-Tetramethylpiperidin-4-yl)-3-(trifluormethyl)benzolsulfonamid: Fehlt das Fluoratom.
4-Fluor-3-(trifluormethyl)benzolsulfonamid: Fehlt der Piperidin-Rest.
Einzigartigkeit
Das Vorhandensein sowohl des Fluoratoms als auch der Trifluormethylgruppe in 4-Fluor-N-(2,2,6,6-Tetramethylpiperidin-4-yl)-3-(trifluormethyl)benzol-1-sulfonamid verleiht einzigartige chemische Eigenschaften, wie z. B. erhöhte Lipophilie und metabolische Stabilität. Diese Merkmale machen es von ähnlichen Verbindungen unterscheidbar und potenziell effektiver in bestimmten Anwendungen.
Eigenschaften
Molekularformel |
C16H22F4N2O2S |
|---|---|
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
4-fluoro-N-(2,2,6,6-tetramethylpiperidin-4-yl)-3-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H22F4N2O2S/c1-14(2)8-10(9-15(3,4)22-14)21-25(23,24)11-5-6-13(17)12(7-11)16(18,19)20/h5-7,10,21-22H,8-9H2,1-4H3 |
InChI-Schlüssel |
XPNICGKJHDLLGB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CC(N1)(C)C)NS(=O)(=O)C2=CC(=C(C=C2)F)C(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4H-1,2,4-Triazol-3-amine, 4-methyl-5-[(phenylmethyl)thio]-](/img/structure/B12115455.png)

![Benzenamine, 2-[(3-methylphenoxy)methyl]-](/img/structure/B12115461.png)
![1,2-Ethanediamine, 1-[4-(1-methylethoxy)phenyl]-N1,N1-dipropyl-](/img/structure/B12115467.png)
![6-Amino-2-[(3-bromophenyl)methylsulfanyl]-1,3-diazinan-4-one](/img/structure/B12115474.png)

![1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-4-amine](/img/structure/B12115500.png)
![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(2,5-dimethoxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B12115504.png)
![Propanamide, 2,2-dimethyl-N-[3-(methylthio)-4-pyridinyl]-](/img/structure/B12115507.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-methoxyphenyl)propanamide](/img/structure/B12115513.png)
![3-Chloro-4-isopropoxy-[1,2,5]thiadiazole](/img/structure/B12115517.png)

![2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanamine](/img/structure/B12115537.png)
